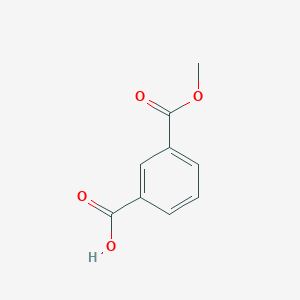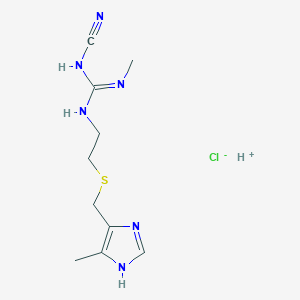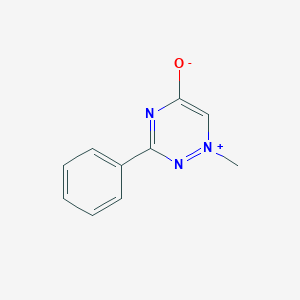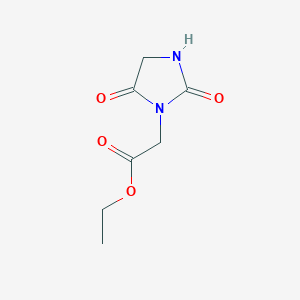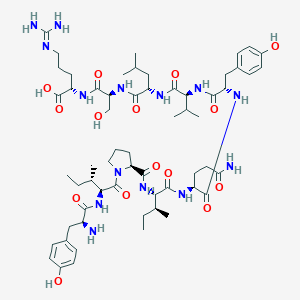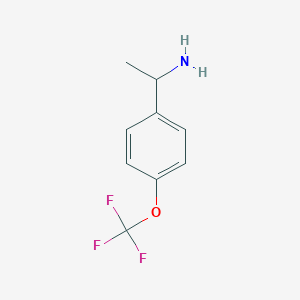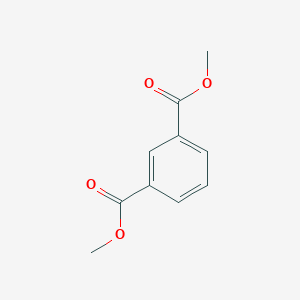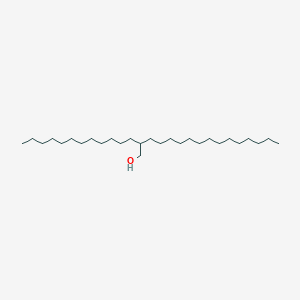
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
説明
Synthesis Analysis
The synthesis of related compounds often involves oxidative cyclization processes or electrophilic substitution reactions. For example, the oxidative cyclization of certain pyridine derivatives through cobalt(II) coordination has been shown to be a convenient route for the preparation of complex ligands, with structural analysis revealing planar conformations facilitated by stabilizing interactions (Garza-Ortiz et al., 2013)(Garza-Ortiz et al., 2013).
Molecular Structure Analysis
X-ray diffraction and ab initio calculations play a crucial role in determining the molecular structure of these compounds. These analyses have shown that certain conformers are more stable due to specific intra-molecular interactions, such as N → O interactions, which are critical for understanding the ligand's binding properties and its orientation when coordinating with metal ions (Garza-Ortiz et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving these ligands often lead to the formation of metal-ligand complexes exhibiting unique properties. For instance, the coordination behavior with different metal ions can lead to the formation of supramolecular assemblies or complexes with specific photophysical and electrochemical behaviors, as seen in studies involving d-metal complexes of related ligands (Byrne et al., 2014)(Byrne et al., 2014).
科学的研究の応用
-
Efficient Synthesis Using Whole-Cell Biocatalysis
- Application : This research demonstrates a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Method : The method involves using recombinant microbial whole cells as catalysts in a one-pot biocatalytic process .
- Results : After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
-
Biological Activity of Bis (Pyrazolylpyridine) and Terpiridine Os Complexes
- Application : This research presents the synthesis and structural characterization of three newly synthesized osmium (II) complexes Os1–3, with the chemical formula [Os II LCl 2 H 2 O], where L = 2,6-bis (5- tert -butyl-1 H -pyrazol-3-yl)pyridine (for Os1), 2,6-bis (5- tert -butyl-1-methyl-1 H -pyrazol-3-yl)pyridine (for Os2) or 2,2′:6′,2′′-terpyridine (for Os3) .
- Method : The method involves the synthesis and structural characterization of three newly synthesized osmium (II) complexes .
- Results : The results of the research are not fully detailed in the snippet, but it involves the investigation of the binding properties of the examined complexes to biologically important molecules, CT-DNA and HSA, using UV-Vis spectrophotometry, fluorescence spectroscopy, and gel electrophoresis .
-
Synthesis and Characterization of a Uranyl(VI) Complex
- Application : This research involves the synthesis and thorough characterization of a uranyl (VI) complex with 2,6-bis (3,5-di-tert-butyl-o-phenolateaminomethyl)pyridine .
- Method : The method involves the synthesis and characterization of a uranyl (VI) complex .
- Results : The results of the research are not fully detailed in the snippet, but it involves the dissolution of complex 1 in pyridine or DMSO .
-
Efficient Synthesis Using Whole-Cell Biocatalysis
- Application : This research demonstrates a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Method : The method involves using recombinant microbial whole cells as catalysts in a one-pot biocatalytic process .
- Results : After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
-
Biological Activity of Bis (Pyrazolylpyridine) and Terpiridine Os Complexes
- Application : This research presents the synthesis and structural characterization of three newly synthesized osmium (II) complexes Os1–3, with the chemical formula [Os II LCl 2 H 2 O], where L = 2,6-bis (5- tert -butyl-1 H -pyrazol-3-yl)pyridine (for Os1), 2,6-bis (5- tert -butyl-1-methyl-1 H -pyrazol-3-yl)pyridine (for Os2) or 2,2′:6′,2′′-terpyridine (for Os3) .
- Method : The method involves the synthesis and structural characterization of three newly synthesized osmium (II) complexes .
- Results : The results of the research are not fully detailed in the snippet, but it involves the investigation of the binding properties of the examined complexes to biologically important molecules, CT-DNA and HSA, using UV-Vis spectrophotometry, fluorescence spectroscopy, and gel electrophoresis .
-
Synthesis and Characterization of a Uranyl(VI) Complex
- Application : This research involves the synthesis and thorough characterization of a uranyl (VI) complex with 2,6-bis (3,5-di-tert-butyl-o-phenolateaminomethyl)pyridine .
- Method : The method involves the synthesis and characterization of a uranyl (VI) complex .
- Results : The results of the research are not fully detailed in the snippet, but it involves the dissolution of complex 1 in pyridine or DMSO .
-
Efficient Synthesis Using Whole-Cell Biocatalysis
- Application : This research demonstrates a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Method : The method involves using recombinant microbial whole cells as catalysts in a one-pot biocatalytic process .
- Results : After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
-
Biological Activity of Bis (Pyrazolylpyridine) and Terpiridine Os Complexes
- Application : This research presents the synthesis and structural characterization of three newly synthesized osmium (II) complexes Os1–3, with the chemical formula [Os II LCl 2 H 2 O], where L = 2,6-bis (5- tert -butyl-1 H -pyrazol-3-yl)pyridine (for Os1), 2,6-bis (5- tert -butyl-1-methyl-1 H -pyrazol-3-yl)pyridine (for Os2) or 2,2′:6′,2′′-terpyridine (for Os3) .
- Method : The method involves the synthesis and structural characterization of three newly synthesized osmium (II) complexes .
- Results : The results of the research are not fully detailed in the snippet, but it involves the investigation of the binding properties of the examined complexes to biologically important molecules, CT-DNA and HSA, using UV-Vis spectrophotometry, fluorescence spectroscopy, and gel electrophoresis .
-
Synthesis and Characterization of a Uranyl(VI) Complex
- Application : This research involves the synthesis and thorough characterization of a uranyl (VI) complex with 2,6-bis (3,5-di-tert-butyl-o-phenolateaminomethyl)pyridine .
- Method : The method involves the synthesis and characterization of a uranyl (VI) complex .
- Results : The results of the research are not fully detailed in the snippet, but it involves the dissolution of complex 1 in pyridine or DMSO .
特性
IUPAC Name |
(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWMXPSQXYYPJG-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357346 | |
| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine | |
CAS RN |
118949-63-6 | |
| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




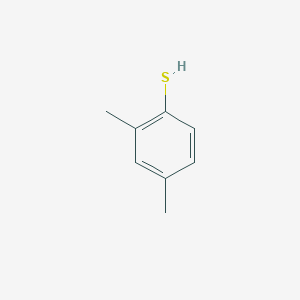
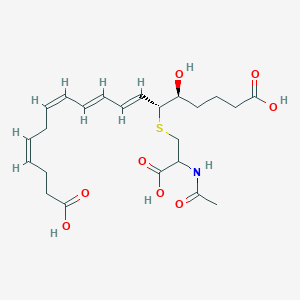

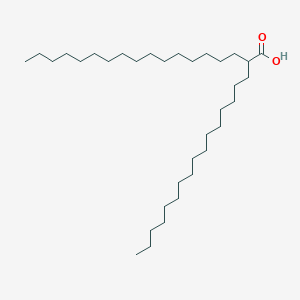
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
